5-(2-chloropropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Description
Properties
IUPAC Name |
5-(2-chloropropanoyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3/c1-4(10)9(15)12-2-5-6(3-12)8(14)11-7(5)13/h4-6H,2-3H2,1H3,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPQTUBEFLSKRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2C(C1)C(=O)NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-Chloropropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a complex organic compound with significant potential in biological research. Its structural features suggest it may interact with various biological targets, making it a candidate for further investigation in medicinal chemistry and pharmacology.
- Molecular Formula : C9H11ClN2O3
- Molecular Weight : 230.65 g/mol
- CAS Number : 1857797-57-9
- Purity : Minimum 95% .
The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The presence of the chloropropanoyl group may facilitate enzyme inhibition or modulation, potentially affecting various metabolic pathways. Understanding its mechanism requires detailed biochemical assays and molecular docking studies to elucidate binding affinities and interactions with target proteins.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential areas of interest:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The chlorinated moiety may enhance the compound's ability to disrupt bacterial membranes or interfere with metabolic processes.
- Anticancer Properties : Some pyrrole derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells or inhibiting tumor growth. The specific activity of this compound in cancer models remains to be fully characterized.
- Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. This could lead to applications in drug development for conditions such as diabetes or obesity.
Data Table: Comparison of Biological Activities
Scientific Research Applications
Organic Electronics
5-(2-Chloropropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is utilized in the development of organic semiconductors. Its structural properties allow it to participate in charge transport processes in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. The compound's ability to form stable films enhances its application in thin-film transistors and solar cells.
| Application | Details |
|---|---|
| Organic Photovoltaics | Used as an active layer for improved power conversion efficiency. |
| Thin-Film Transistors | Acts as a semiconductor material for electronic devices. |
Pharmaceutical Research
The compound has shown potential as a precursor for synthesizing biologically active molecules. Its derivatives are being explored for their inhibitory effects on various biological targets, including enzymes and receptors involved in inflammatory processes.
- Case Study : Research indicates that derivatives of this compound can selectively inhibit the NLRP3 inflammasome, a key player in inflammatory diseases. This property opens avenues for developing anti-inflammatory drugs.
Dyes and Pigments
Due to its conjugated structure, this compound can be utilized in dye-sensitized solar cells (DSSCs) and as a colorant in various applications. Its vibrant colors make it suitable for use in textiles and coatings.
| Property | Value |
|---|---|
| Color | Bright red to orange |
| Lightfastness | High |
Material Science
In materials science, the compound serves as a building block for creating new polymers with tailored electronic properties. These polymers have applications in flexible electronics and optoelectronic devices.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloropropanoyl Group
The 2-chloropropanoyl moiety is susceptible to nucleophilic substitution reactions. For example:
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Ammonolysis : Reaction with primary/secondary amines yields 5-(alkyl/arylaminopropanoyl) derivatives.
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Hydrolysis : Under basic conditions (e.g., NaOH), the chloro group is replaced by hydroxyl, forming 5-(2-hydroxypropanoyl) derivatives .
Representative Conditions
| Reagent | Solvent | Temperature | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzylamine | DMF | 80°C, 6h | 5-(2-Benzylaminopropanoyl) derivative | ~70 | |
| KOH (aq.) | Ethanol/H₂O | Reflux, 4h | 5-(2-Hydroxypropanoyl) derivative | ~85 |
Cyclocondensation Reactions
The pyrrolo-pyrrole-dione core can act as a dienophile or dipolarophile. For instance:
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Thiol-ene Click Reactions : Interaction with thiols (e.g., 1,2,4-triazole-3-thiol) forms thioether-linked adducts .
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SN2 with α-Bromo-γ-Butyrolactone : Forms annulated thiazolo-triazole derivatives under mild heating .
Key Observations
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Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates.
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Prolonged heating (>24h) does not improve yields due to side reactions .
Ring-Opening and Functionalization
The lactam rings may undergo ring-opening under acidic or reductive conditions:
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Acid-Catalyzed Hydrolysis : Concentrated HCl at reflux cleaves the lactam, yielding pyrrole-2,5-dione intermediates .
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Reductive Amination : NaBH₃CN with amines converts the dione to a diamine derivative .
Example Pathway
Electrophilic Aromatic Substitution
The electron-rich pyrrole ring can undergo halogenation or nitration:
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Chlorination : Cl₂ in acetic acid introduces chlorine at the α-position .
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Nitration : HNO₃/H₂SO₄ forms nitro derivatives, which are precursors for further reductions .
Regioselectivity
Substituents on the bicyclic core direct electrophiles to the less hindered positions (e.g., C-3a over C-2) .
Cross-Coupling Reactions
The chloro-propanoyl group participates in Pd-catalyzed couplings:
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Suzuki-Miyaura : Forms biaryl derivatives using arylboronic acids .
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Heck Reaction : Alkenes insert at the C-Cl bond under palladium catalysis .
Optimized Conditions
| Reaction Type | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 65–78 |
| Heck | Pd(OAc)₂ | Et₃N | DMF | 60–70 |
Comparison with Similar Compounds
The structural and functional similarities of this compound lie in its tetrahydropyrrolo[3,4-c]pyrrole-dione scaffold, which is modified at position 5 with various acyl or alkyl groups. Below is a detailed comparison with key analogs:
Substituent Variations and Molecular Properties
Key Observations :
- Chlorine Position: The 2-chloropropanoyl substituent (target compound) offers distinct reactivity compared to the 3-chloro analog , as the β-chlorine in the latter may influence steric hindrance and electronic effects.
- Non-Chlorinated Analog: The benzyl-substituted derivative lacks electrophilic chlorine, rendering it less reactive in substitution reactions but more stable under basic conditions.
Thermal and Chemical Stability
- Chlorinated Derivatives: The 2-chloropropanoyl group increases susceptibility to hydrolysis under acidic or aqueous conditions, necessitating storage at low temperatures and anhydrous environments .
- Benzyl Derivatives : Greater thermal stability (decomposition >200°C) due to aromatic conjugation, as evidenced by analogs with methoxy/ethoxy groups .
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically follows a two-stage approach:
Stage 1: Construction of the tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione core
This involves cyclization reactions that form the bicyclic ring system. Common methods include cycloaddition reactions such as [3+2] cycloadditions between azirines or maleimides and appropriate nitrogen-containing precursors. Visible-light promoted photocatalytic cycloadditions have been reported as efficient and environmentally friendly approaches to synthesize dihydropyrrolo[3,4-c]pyrrole-1,3-diones with good regio- and stereoselectivity.Stage 2: Introduction of the 2-chloropropanoyl substituent
The acylation of the nitrogen or carbon atoms on the pyrrolo[3,4-c]pyrrole core with 2-chloropropanoyl chloride or related acylating agents is conducted under controlled conditions to selectively install the chloropropanoyl group at the 5-position. This step requires careful control of reaction conditions to avoid over-acylation or side reactions.
Detailed Preparation Methods
Research Findings and Optimization
- The use of visible-light photocatalysis in the cycloaddition step enhances selectivity and reduces the need for harsh reagents or conditions, improving the overall sustainability of the synthesis.
- The choice of base and solvent in the acylation step critically influences the yield and purity of the final product. Triethylamine in dichloromethane at low temperatures minimizes side reactions such as hydrolysis or polymerization.
- Purification techniques such as recrystallization or preparative chromatography are essential to achieve high purity (>95%) suitable for research and development applications.
Summary Table of Key Parameters
| Parameter | Typical Conditions | Impact on Synthesis |
|---|---|---|
| Photocatalyst | Organic dye (e.g., eosin Y) | Enables visible-light activation for cycloaddition |
| Light Source | LED visible light (400–500 nm) | Promotes efficient cycloaddition without heating |
| Temperature (cycloaddition) | Room temperature (20–25°C) | Maintains functional group integrity |
| Acylation reagent | 2-chloropropanoyl chloride | Provides chloropropanoyl substituent |
| Base for acylation | Triethylamine or similar | Neutralizes HCl, promotes selective acylation |
| Solvent | Dichloromethane or similar | Good solubility and reaction medium |
| Purification | Column chromatography, recrystallization | Ensures high purity and removal of side products |
Q & A
Basic: What are the optimal conditions for synthesizing 5-(2-chloropropanoyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione to maximize yield and purity?
Methodological Answer:
Synthesis optimization involves controlled reaction temperatures (–20 to –15°C), slow addition of reagents (e.g., diazomethane in dichloromethane), and extended reaction times (40–48 hours) to ensure complete acylation and cyclization. Post-reaction purification via column chromatography (ethyl acetate/hexane, 1:4 ratio) followed by recrystallization in 2-propanol enhances purity . Monitoring intermediate formation using thin-layer chromatography (TLC) at each step is critical to avoid side products.
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations can map electron density distributions, identifying reactive sites (e.g., the chloropropanoyl group). Molecular docking simulations may predict interactions with nucleophiles like amines or thiols. Validating computational results with experimental kinetics (e.g., monitoring Cl⁻ release via ion chromatography) ensures accuracy. Structural parameters from X-ray crystallography (e.g., bond angles, torsion angles) refine the model .
Basic: Which spectroscopic and crystallographic techniques confirm the structural integrity of this compound?
Methodological Answer:
- X-ray crystallography : Resolve absolute configuration using monoclinic crystal systems (space group P2₁/c) with lattice parameters a = 8.8731 Å, b = 19.9044 Å, c = 10.5292 Å, and β = 96.689° .
- NMR : Analyze H and C spectra to confirm pyrrolo-pyrrole backbone and chloropropanoyl substitution patterns.
- LC-MS : Validate molecular weight (e.g., m/z 391.90 for CHClNS derivatives) .
Advanced: What experimental approaches elucidate the environmental fate of this compound in aquatic ecosystems?
Methodological Answer:
Design long-term environmental studies (e.g., 5–10 years) using split-plot randomized blocks to assess abiotic/biotic degradation. Measure hydrolysis rates under varying pH (4–9) and UV exposure. Use LC-MS/MS to detect degradation products (e.g., dechlorinated analogs). Ecotoxicological assays (e.g., Daphnia magna survival tests) evaluate bioaccumulation risks .
Basic: What are the challenges in purifying this compound, and how can they be addressed?
Methodological Answer:
Challenges include low solubility in polar solvents and co-elution of byproducts during chromatography. Solutions:
- Pre-purification : Use vacuum distillation to remove volatile impurities.
- Gradient elution : Adjust ethyl acetate/hexane ratios (1:4 to 1:2) to resolve closely related derivatives.
- Recrystallization : Optimize solvent polarity (e.g., 2-propanol vs. ethanol) to enhance crystal homogeneity .
Advanced: How does the compound’s crystal packing influence its physicochemical properties?
Methodological Answer:
Crystal packing (e.g., π-π stacking of pyrrolo-pyrrole rings, hydrogen-bonding networks) affects melting point, solubility, and stability. X-ray data (e.g., Z = 4, V = 1846.9 ų) reveal intermolecular interactions. Thermal gravimetric analysis (TGA) correlates packing density with decomposition thresholds. Modifying substituents (e.g., replacing chlorine with methoxy groups) alters packing efficiency .
Basic: How can researchers validate the reproducibility of synthesis protocols for this compound?
Methodological Answer:
- Stepwise documentation : Record reaction parameters (temperature, solvent volume, stirring speed) precisely.
- Cross-lab validation : Share samples for independent NMR/X-ray verification.
- Statistical analysis : Use ANOVA to compare yields across batches (e.g., 4 replicates with 5 plants each, as in agricultural chemical studies) .
Advanced: What mechanistic insights explain the compound’s potential bioactivity in cancer models?
Methodological Answer:
Hypothesize inhibition of kinase or protease targets via molecular dynamics simulations. Validate with enzyme assays (e.g., IC measurements against HeLa cells). Compare with structurally similar compounds (e.g., pyrazolo-thiopyrano derivatives) to identify structure-activity relationships (SAR). Use fluorescence microscopy to track cellular uptake and sublocalization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
